Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate
Overview
Description
Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate is a chemical compound with the molecular formula C14H18N2O3 It is known for its unique structure, which includes a benzyl group, a carbamate group, and a pyrrolidine ring
Scientific Research Applications
Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate typically involves the reaction of benzyl chloroformate with 2-oxo-2-(pyrrolidin-1-yl)ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl 2-amino-2-(pyrrolidin-1-yl)ethylcarbamate.
Substitution: Formation of various substituted benzyl derivatives.
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-oxo-2-(pyrrolidin-1-yl)acetate
- Benzyl 2-oxo-2-(pyrrolidin-1-yl)propionate
- Benzyl 2-oxo-2-(pyrrolidin-1-yl)butyrate
Uniqueness
Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
benzyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(16-8-4-5-9-16)10-15-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXWULXQFCLLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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